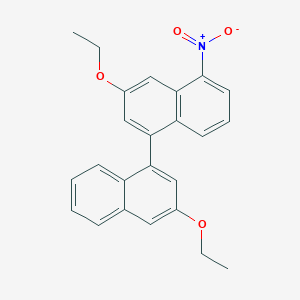
3,3'-Diethoxy-5-nitro-1,1'-binaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Diethoxy-5-nitro-1,1’-binaphthalene is a chemical compound that belongs to the binaphthalene family This compound is characterized by the presence of two naphthalene rings connected at the 1,1’ positions, with ethoxy groups at the 3,3’ positions and a nitro group at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diethoxy-5-nitro-1,1’-binaphthalene typically involves the nitration of 3,3’-diethoxy-1,1’-binaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of 3,3’-Diethoxy-5-nitro-1,1’-binaphthalene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient nitration while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Diethoxy-5-nitro-1,1’-binaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3,3’-diethoxy-5-amino-1,1’-binaphthalene.
Substitution: Formation of various substituted binaphthalene derivatives.
Applications De Recherche Scientifique
3,3’-Diethoxy-5-nitro-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of chiral ligands and catalysts.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 3,3’-Diethoxy-5-nitro-1,1’-binaphthalene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The ethoxy groups contribute to the compound’s solubility and stability, enhancing its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-Dimethoxy-5-nitro-1,1’-binaphthalene
- 3,3’-Diethoxy-5-amino-1,1’-binaphthalene
- 3,3’-Diethoxy-1,1’-binaphthalene
Uniqueness
3,3’-Diethoxy-5-nitro-1,1’-binaphthalene is unique due to the presence of both ethoxy and nitro groups, which impart distinct chemical and physical properties. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other binaphthalene derivatives.
Propriétés
| 106291-85-4 | |
Formule moléculaire |
C24H21NO4 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
3-ethoxy-1-(3-ethoxynaphthalen-1-yl)-5-nitronaphthalene |
InChI |
InChI=1S/C24H21NO4/c1-3-28-17-12-16-8-5-6-9-19(16)21(13-17)22-14-18(29-4-2)15-23-20(22)10-7-11-24(23)25(26)27/h5-15H,3-4H2,1-2H3 |
Clé InChI |
SVXZCIZLLGCXKR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=CC=CC=C2C(=C1)C3=CC(=CC4=C3C=CC=C4[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



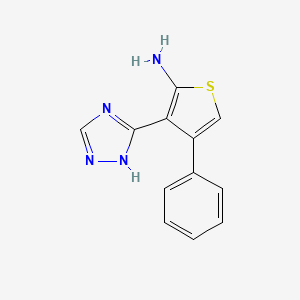
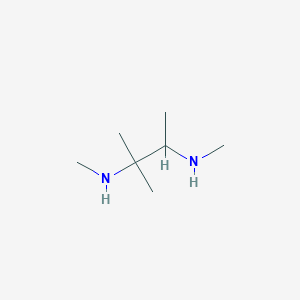
![3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol](/img/structure/B14315001.png)
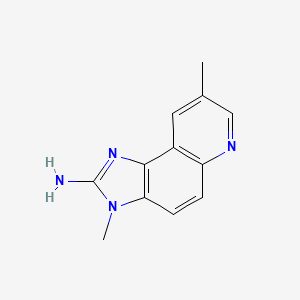
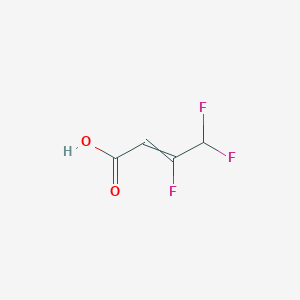
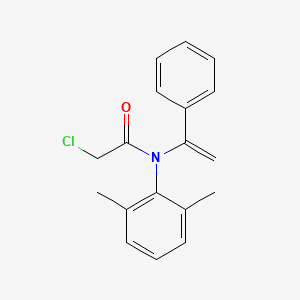

![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)

